Cas no 166525-47-9 (1-(2,6-dichloropyridin-3-yl)propan-1-one)

1-(2,6-Dichloropyridin-3-yl)propan-1-one is a chlorinated pyridine derivative with significant utility in organic synthesis and agrochemical applications. Its structure, featuring a dichloropyridine core and a propanone side chain, makes it a versatile intermediate for constructing complex molecules, particularly in the development of pesticides and pharmaceuticals. The electron-withdrawing chlorine substituents enhance reactivity, facilitating selective functionalization. This compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its well-defined chemical properties allow for precise control in synthetic pathways, making it valuable for researchers and industrial chemists seeking to develop novel active ingredients or fine chemicals.
1-(2,6-dichloropyridin-3-yl)propan-1-one structure
166525-47-9 structure
Product Name:1-(2,6-dichloropyridin-3-yl)propan-1-one
CAS No:166525-47-9
MF:C8H7Cl2NO
MW:204.053280115128
CID:3808292
PubChem ID:18967846
Update Time:2025-05-25

1-(2,6-dichloropyridin-3-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone, 1-(2,6-dichloro-3-pyridinyl)-
    • 1-(2,6-dichloropyridin-3-yl)propan-1-one
    • 166525-47-9
    • SCHEMBL8547431
    • MDL: MFCD11847423
    • Inchi: 1S/C8H7Cl2NO/c1-2-6(12)5-3-4-7(9)11-8(5)10/h3-4H,2H2,1H3
    • InChI Key: RHUNWODRWWUWFH-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(Cl)N=C1Cl)(=O)CC

Computed Properties

  • Exact Mass: 202.9904692Da
  • Monoisotopic Mass: 202.9904692Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 30Ų

1-(2,6-dichloropyridin-3-yl)propan-1-one Pricemore >>

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Additional information on 1-(2,6-dichloropyridin-3-yl)propan-1-one

Research Brief on 1-(2,6-dichloropyridin-3-yl)propan-1-one (CAS: 166525-47-9) in Chemical Biology and Pharmaceutical Applications

1-(2,6-Dichloropyridin-3-yl)propan-1-one (CAS: 166525-47-9) is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Recent studies have highlighted its significance in the development of novel insecticides and potential therapeutic agents. This brief synthesizes the latest research on its chemical properties, synthetic pathways, and biological activities to provide a comprehensive overview for professionals in the field.

Recent advancements in synthetic chemistry have optimized the production of 1-(2,6-dichloropyridin-3-yl)propan-1-one, with a focus on green chemistry principles. A 2023 study published in Journal of Agricultural and Food Chemistry demonstrated a high-yield, low-waste synthesis route using catalytic hydrogenation, achieving >90% purity. This method reduces environmental impact compared to traditional chlorination approaches, aligning with industry sustainability goals.

In agrochemical applications, this compound serves as a precursor for neonicotinoid insecticides. Research from Bayer CropScience (2024) reveals its role in developing next-generation pest control agents with improved target specificity and reduced non-target toxicity. Structural modifications at the propanone moiety have yielded derivatives with enhanced binding affinity to insect nicotinic acetylcholine receptors while maintaining low mammalian toxicity.

Emerging pharmaceutical research explores its potential as a building block for kinase inhibitors. A 2024 Bioorganic & Medicinal Chemistry Letters publication identified 1-(2,6-dichloropyridin-3-yl)propan-1-one derivatives as promising scaffolds for JAK3 inhibition, showing IC50 values <100 nM in preliminary assays. The dichloropyridine core appears critical for ATP-competitive binding, while the propanone side chain allows for targeted modifications to improve pharmacokinetic properties.

Analytical characterization studies using LC-MS/MS (2023, Analytical Chemistry) have established robust detection methods for this compound in environmental samples, with detection limits of 0.1 ppb in water matrices. These methods support regulatory monitoring of its environmental fate, particularly important given its use in agricultural formulations.

Ongoing structure-activity relationship studies suggest that halogen positioning significantly influences biological activity. Quantum chemical calculations (2024) predict that the 2,6-dichloro configuration optimizes electronic properties for both insecticidal and pharmaceutical applications, explaining its prevalence in active derivatives compared to other positional isomers.

Future research directions include exploring its use in metal-organic frameworks for controlled release formulations and investigating its metabolic pathways in non-target organisms. The compound's versatility continues to make it a focus of innovation in both crop protection and drug discovery pipelines.

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